molecular formula C26H46N2O8 B1262405 serratamolide A

serratamolide A

Número de catálogo: B1262405
Peso molecular: 514.7 g/mol
Clave InChI: NMEMNUVHBNAERZ-UJKMTWAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

serratamolide A is a natural product found in Serratia with data available.

Análisis De Reacciones Químicas

Structural Elucidation and Key Features

Serratamolide A consists of:

  • Two L-serine residues linked via ester bonds to

  • Two β-hydroxy fatty acid chains (typically C10 alkyl chains)

  • Cyclic depsipeptide core with lactone ring formation

Key analytical data from NMR and HPLC studies:

NMR Signal (ppm)AssignmentCorrelation
171.8 (C=O)Carbonyl (C1)HMBC to serine β-carbon
171.0 (C=O)Carbonyl (C1')HMBC to fatty acid chain
5.35 (t, J=4.7 Hz)Unsaturated branch unitCOSY to δH 2.04/1.31
0.90 (t, J=7.0 Hz)Terminal methyl groupC10 alkyl chain
3.65 (s)Methoxy groupSerratamolide G variant

This structure was confirmed via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) analyses .

Chemical Modifications and Homologues

This compound undergoes structural variations, forming derivatives such as:

HomologueFatty Acid ChainModifications
Serratamolide GC12:1 unsaturatedMethoxy group (δH 3.65 ppm)
Serrawettin W1C10 + C10Cyclic structure with shorter chains
Open-ring variantC10/C12Linearized lactone ring

These variants arise from post-biosynthetic tailoring , including chain elongation, desaturation, and methoxylation .

Degradation and Reactivity

  • Hydrolysis : Acidic/alkaline conditions cleave ester bonds, yielding serine and fatty acid fragments .

  • Thermal stability : Retains structure up to 100°C but degrades under prolonged heat .

  • Enzymatic degradation : Esterases and lipases disrupt the lactone ring, reducing bioactivity .

Biological Interactions and Reactivity

  • Hemolysis : Disrupts erythrocyte membranes via surfactant action (critical micelle concentration = 0.1–0.5 mM) .

  • Cytotoxicity : Induces apoptosis in human epithelial cells (IC50 = 25–50 μM) .

  • Antimicrobial activity : Inhibits Gram-positive bacteria (MIC = 8–16 μg/mL) .

Q & A

Basic Research Questions

Q. What are the standard assays for evaluating serratamolide A's antimicrobial activity against Gram-positive pathogens?

  • Methodological Answer : To assess antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against MRSA and other Gram-positive strains. Validate results with agar diffusion assays by measuring inhibition zones. Include controls like Staphylococcus epidermidis or Bacillus subtilis for comparative analysis. For specificity, confirm inactivity against Gram-negative bacteria (e.g., Escherichia coli) using the same protocols .

Q. How can researchers confirm the role of the swrW gene in this compound biosynthesis?

  • Methodological Answer : Employ transposon mutagenesis to disrupt swrW in Serratia marcescens and compare serratamolide production between wild-type and mutant strains via high-performance liquid chromatography (HPLC) . Complement the mutant with a plasmid expressing swrW to restore biosynthesis. Use LC-MS to verify serratamolide identity and quantify yield .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound's cytotoxicity between mammalian cell lines and erythrocyte lysis assays?

  • Methodological Answer : Address discrepancies by conducting parallel assays:

  • Hemolysis : Test serratamolide on fresh mammalian erythrocytes (e.g., murine or human) using spectrophotometry to measure hemoglobin release.
  • Cell viability : Use Alamar Blue or MTT assays on diverse cell lines (e.g., human corneal epithelial cells, lung carcinoma cells) to assess dose-dependent cytotoxicity.
  • Statistical analysis : Apply tools like Prism to compare IC50 values across assays and identify cell-type-specific sensitivities .

Q. How can transcriptional regulators like PigP be experimentally validated as upstream controllers of this compound production?

  • Methodological Answer :

  • Transcriptional profiling : Perform RNA-seq or qRT-PCR on PigP mutants to analyze expression changes in swrW and other biosynthetic genes.
  • Electrophoretic mobility shift assays (EMSAs) : Test PigP binding to promoter regions of swrW or hexS.
  • Phenotypic rescue : Overexpress PigP in regulatory mutants (e.g., crp or hexS mutants) to restore serratamolide production .

Q. What experimental designs optimize this compound yield in laboratory cultures?

  • Methodological Answer :

  • Environmental factors : Test temperature (25–37°C), aeration, and media composition (e.g., LB vs. nutrient broth) using design of experiments (DOE) .
  • Genetic engineering : Overexpress swrW under inducible promoters (e.g., lacZ).
  • Metabolite extraction : Use ethyl acetate for solvent-based extraction and refine HPLC gradients for purity ≥95% .

Q. How should researchers analyze conflicting data on this compound's spectrum of activity against Enterococcus species?

  • Methodological Answer :

  • Strain variation : Test multiple Enterococcus clinical isolates (e.g., E. faecalis, E. faecium) using standardized MIC protocols.
  • Mode of action : Perform membrane permeability assays (e.g., propidium iodide uptake) to determine if serratamolide disrupts cell membranes in Enterococci.
  • Synergy studies : Combine serratamolide with β-lactams or glycopeptides to identify potentiation effects .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for this compound bioactivity studies?

  • Methodological Answer :

  • Use two-way ANOVA to compare inhibition zones across bacterial strains and serratamolide concentrations.
  • Apply log-rank tests for time-kill assays.
  • For cytotoxicity, calculate IC50 values using nonlinear regression models (e.g., sigmoidal dose-response curves) .

Q. How can researchers effectively present this compound data in publications?

  • Methodological Answer :

  • Tables : Include MIC values, cytotoxicity IC50s, and transcriptional fold-changes with standard deviations.
  • Figures : Use line graphs for dose-response curves and heatmaps for gene expression profiles.
  • Reproducibility : Provide raw data in supplementary materials and detail experimental replicates (≥3) .

Q. Contradiction and Validation Strategies

Q. What steps validate this compound's specificity for Gram-positive bacteria in mixed-culture experiments?

  • Methodological Answer :

  • Co-culture assays : Grow S. marcescens with Gram-positive (MRSA) and Gram-negative (Pseudomonas aeruginosa) strains. Use selective agar or FISH to quantify pathogen survival.
  • Fractionation : Isolate serratamolide from co-culture supernatants and retest activity .

Q. How should researchers address discrepancies in transcriptional regulation data for this compound?

  • Methodological Answer :
  • Chromatin immunoprecipitation (ChIP) : Confirm PigP binding to swrW promoters.
  • Cross-species validation : Test PigP homologs in related bacteria (e.g., Yersinia spp.) for conserved regulatory roles .

Propiedades

Fórmula molecular

C26H46N2O8

Peso molecular

514.7 g/mol

Nombre IUPAC

(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

InChI

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19?,20?,21-,22-/m0/s1

Clave InChI

NMEMNUVHBNAERZ-UJKMTWAASA-N

SMILES isomérico

CCCCCCCC1CC(=O)N[C@H](C(=O)OC(CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO

SMILES canónico

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO

Sinónimos

serratamolide A

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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